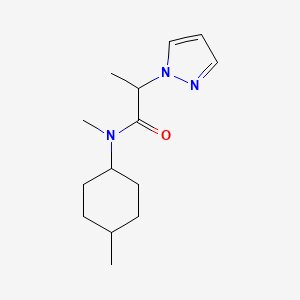
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide, also known as MPA or 4-methylpregabalin, is a chemical compound that belongs to the class of gabapentinoid drugs. It is a derivative of pregabalin and has been found to have potential applications in the field of scientific research.
Mécanisme D'action
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a decrease in neuronal excitability and a reduction in pain and anxiety.
Biochemical and Physiological Effects
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been shown to have anxiolytic and anticonvulsant effects in animal studies. It has also been shown to reduce neuropathic pain in animal models. In addition, N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been found to have a low potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It has a high binding affinity for the α2δ subunit of voltage-gated calcium channels, which makes it a useful tool for studying the role of these channels in pain and anxiety. It also has a low potential for abuse and dependence, which makes it a safer alternative to other drugs that have similar effects.
However, there are also some limitations to using N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, it may be difficult to obtain and may be expensive compared to other drugs that have similar effects.
Orientations Futures
There are several future directions for the study of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide. One area of research is the development of more potent and selective α2δ ligands that can be used to study the role of voltage-gated calcium channels in pain and anxiety. Another area of research is the investigation of the long-term effects of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide on neuronal function and behavior. Finally, the potential use of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide in the treatment of other neurological disorders, such as epilepsy and depression, could also be explored.
Conclusion
In conclusion, N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide is a chemical compound that has potential applications in the field of scientific research. It has been studied for its effects on the central nervous system and has been found to have anxiolytic and anticonvulsant properties. It binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters and leads to a decrease in neuronal excitability. N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide, including the development of more potent and selective α2δ ligands and the investigation of its long-term effects on neuronal function and behavior.
Méthodes De Synthèse
The synthesis of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-methylcyclohexanone with methylamine, followed by the reaction of the resulting product with 2-pyrazoline-1-carboxylic acid. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been found to have potential applications in the field of scientific research. It has been studied for its effects on the central nervous system and has been found to have anxiolytic and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain and has shown promising results in animal studies.
Propriétés
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11-4-6-12(7-5-11)15(2)13(17)10-16-9-3-8-14-16/h3,8-9,11-12H,4-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQTVXVWGXWBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)


![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)